N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide
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Overview
Description
N-({2,2-difluoro-6-oxaspiro[25]octan-1-yl}methyl)but-2-ynamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a fluorinated reagent.
Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the formation of the amide bond through a reaction between the spirocyclic intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the alkyne group can facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide can be compared with other spirocyclic compounds and fluorinated alkynes:
Spirocyclic Compounds: Compounds such as spiro[2.5]octane derivatives, which share the spirocyclic core but lack the fluorine and alkyne groups.
Fluorinated Alkynes: Compounds like 2,2-difluoro-1-phenyl-1-butyne, which contain the fluorinated alkyne moiety but lack the spirocyclic structure.
The uniqueness of this compound lies in its combination of a spirocyclic core, fluorine atoms, and an alkyne group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-10(16)15-8-9-11(12(9,13)14)4-6-17-7-5-11/h9H,4-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCXQZTSZLEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2(C1(F)F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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